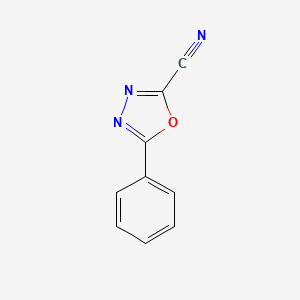

5-苯基-1,3,4-恶二唑-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Phenyl-1,3,4-oxadiazole-2-carbonitrile is a compound that contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . This compound is part of a larger group of compounds known as oxadiazoles, which have been found to exhibit various biological activities .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile, often involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another synthesis method involves the reaction of 5-phenyl-1,3,4-oxadiazole with a novel condensing agent .Molecular Structure Analysis

The molecular structure of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile has been elucidated using various techniques such as 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis .Physical And Chemical Properties Analysis

5-Phenyl-1,3,4-oxadiazole-2-carbonitrile is a solid compound with a molecular weight of 171.16 . It is stored in a dry room temperature environment .科学研究应用

抗菌活性

恶二唑核,5-苯基-1,3,4-恶二唑-2-腈中的一个特征,已显示出各种生物活性。例如,具有 1,3,4-恶二唑部分的化合物已显示出显着的抗菌特性。像 Parameshwar 等人(2017 年)这样的研究已经专注于合成新型恶二唑衍生物并测试它们的抗菌效果,反映了 5-苯基-1,3,4-恶二唑-2-腈在这一领域的潜力 (Parameshwar, Selvam, Ghashang, & Guhanathan, 2017).

通用缩合剂

5-苯基-1,3,4-恶二唑-2-腈的多功能性延伸到它用作缩合剂。Saegusa 等人(1989 年)发现该化合物的衍生物可以有效地帮助合成酰胺、酯和脲,突出了它在有机合成和药物和材料科学中的潜在应用 (Saegusa, Watanabe, & Nakamura, 1989).

抗菌和溶血活性

进一步强调其生物活性,Gul 等人(2017 年)合成了 1,3,4-恶二唑化合物的衍生物并评估了它们的抗菌和溶血活性。这些与 5-苯基-1,3,4-恶二唑-2-腈相关的化合物对各种微生物物种表现出相当大的作用,突出了这种化学结构在开发新的抗菌剂方面的潜力 (Gul et al., 2017).

化学合成和药物应用

在化学合成和潜在药物应用领域,像 Faheem(2018 年)这样的研究探索了恶二唑衍生物的药理潜力。这些化合物已被检查其毒性、抗氧化、镇痛和抗炎特性,揭示了 5-苯基-1,3,4-恶二唑-2-腈的研究和应用的广泛范围 (Faheem, 2018).

荧光化学传感器

周等人(2005 年)探索了恶二唑部分在新型聚苯乙烯中的应用,该部分用作氟化物等离子的荧光化学传感器。该应用特别有趣,因为它为 5-苯基-1,3,4-恶二唑-2-腈在传感技术和材料科学中的应用开辟了道路 (Zhou, Cheng, Wang, Jing, & Wang, 2005).

安全和危害

未来方向

Oxadiazoles, including 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile, are of interest in the field of drug discovery due to their versatility and the variety of biological activities they exhibit . Future research may focus on the design of new chemical entities based on the oxadiazole scaffold to act against resistant microorganisms . Additionally, oxadiazoles can be converted to other five-membered heterocycles, providing further avenues for exploration .

作用机制

Target of Action

Oxadiazole derivatives have been reported to exhibit antibacterial activities

Mode of Action

It’s known that oxadiazole derivatives interact with their targets, leading to changes that inhibit the growth and pathogenicity of bacteria .

Biochemical Pathways

It’s suggested that oxadiazole derivatives may interfere with proteomics-mediated protein pathways and differentially expressed gene analysis in bacteria .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It’s also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

It’s known that oxadiazole derivatives disrupt the growth and pathogenicity of bacteria .

Action Environment

It’s known that the compound is stable at room temperature .

属性

IUPAC Name |

5-phenyl-1,3,4-oxadiazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRNWWWBJSHFJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-1,3,4-oxadiazole-2-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B2426199.png)

![1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2426201.png)

![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2426207.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide](/img/structure/B2426209.png)

![5-[2-(morpholin-4-ylcarbonyl)phenyl]-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B2426210.png)

![1-[3-(1,3,5-Trimethylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2426212.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2426214.png)